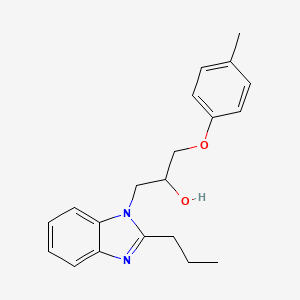
1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a β-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of β-adrenergic receptors. This results in a decrease in heart rate and contractility, which can lead to a reduction in blood pressure. It also has anti-inflammatory effects and has been shown to inhibit the release of cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce heart rate, blood pressure, and cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the release of cytokines. Additionally, it has been shown to have anti-arrhythmic and anti-hypertensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a variety of therapeutic applications. However, a limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is its potential use in the treatment of heart failure, asthma, and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research is needed to identify any potential drug interactions with other medications.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-hypertensive, and anti-anginal effects. It has also been studied for its potential use in the treatment of heart failure, asthma, and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-16(23)14-24-17-11-9-15(2)10-12-17/h4-5,7-12,16,23H,3,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBCTFNKHPFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B3899980.png)
![N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
![4-methyl-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899995.png)
![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)

![N'-[(3-methylbenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3900003.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)

![N-(2-methylphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B3900035.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B3900041.png)

![3-[(methoxyacetyl)hydrazono]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B3900061.png)
![methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3900067.png)
![1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3900073.png)